molecular formula C10H10ClN B13710253 6-chloro-3-ethyl-1H-indole

6-chloro-3-ethyl-1H-indole

Cat. No.: B13710253
M. Wt: 179.64 g/mol
InChI Key: KGDCSMMIOCVXAL-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method is the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical reactions using readily available starting materials. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes is common in industrial settings due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Chloro-3-ethyl-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-ethyl-1H-indole is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-3-ethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3

InChI Key

KGDCSMMIOCVXAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

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